Cas no 149045-78-3 (1,3-Benzodioxole, 5-(dichloromethyl)-2,2-difluoro-)
1,3-Benzodioxole, 5-(dichloromethyl)-2,2-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole, 5-(dichloromethyl)-2,2-difluoro-
- 5-(Dichloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
- SY330956
- YXMCYFRIYWBSCT-UHFFFAOYSA-N
- 149045-78-3
- 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole; 90%
- MFCD24842619
- 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole
- SCHEMBL8744987
-
- MDL: MFCD24842619
- Inchi: 1S/C8H4Cl2F2O2/c9-7(10)4-1-2-5-6(3-4)14-8(11,12)13-5/h1-3,7H
- InChI Key: YXMCYFRIYWBSCT-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C(Cl)Cl)C=C2OC1(F)F
Computed Properties
- Exact Mass: 239.9556411Da
- Monoisotopic Mass: 239.9556411Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 18.5Ų
1,3-Benzodioxole, 5-(dichloromethyl)-2,2-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB279457-1 g |
5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, 90%; . |
149045-78-3 | 90% | 1g |
€399.00 | 2023-04-26 | |
| abcr | AB279457-5 g |
5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, 90%; . |
149045-78-3 | 90% | 5g |
€995.00 | 2023-04-26 | |
| abcr | AB279457-1g |
5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, 90%; . |
149045-78-3 | 90% | 1g |
€399.00 | 2025-03-19 | |
| abcr | AB279457-5g |
5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, 90%; . |
149045-78-3 | 90% | 5g |
€995.00 | 2025-03-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY330956-1g |
5-(Dichloromethyl)-2,2-difluorobenzo[d][1,3]dioxole |
149045-78-3 | ≥95% | 1g |
¥9450.00 | 2025-04-18 |
1,3-Benzodioxole, 5-(dichloromethyl)-2,2-difluoro- Suppliers
1,3-Benzodioxole, 5-(dichloromethyl)-2,2-difluoro- Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Additional information on 1,3-Benzodioxole, 5-(dichloromethyl)-2,2-difluoro-
1,3-Benzodioxole, 5-(dichloromethyl)-2,2-difluoro
The compound with CAS No. 149045-78-3, commonly referred to as 1,3-benzodioxole, 5-(dichloromethyl)-2,2-difluoro, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzodioxole ring system with a dichloromethyl substituent and two fluorine atoms. The combination of these functional groups imparts distinctive chemical properties that make it valuable for various applications.
Recent studies have highlighted the potential of 1,3-benzodioxole derivatives in the development of advanced materials. For instance, researchers have explored the use of this compound in the synthesis of high-performance polymers and optoelectronic devices. The presence of the dichloromethyl group and fluorine atoms enhances the molecule's electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. These findings underscore the importance of understanding the molecular structure and reactivity of 1,3-benzodioxole derivatives in advancing modern materials science.
The synthesis of 1,3-benzodioxole, 5-(dichloromethyl)-2,2-difluoro involves a multi-step process that typically begins with the preparation of the benzodioxole core. This is followed by selective substitution reactions to introduce the dichloromethyl and difluoro groups. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable for industrial applications.
In terms of chemical reactivity, 1,3-benzodioxole derivatives exhibit interesting behavior due to the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the benzodioxole ring. These opposing effects create a dynamic interplay that influences the molecule's reactivity in various chemical transformations. For example, studies have shown that this compound can undergo nucleophilic substitution reactions under specific conditions, making it a versatile building block in organic synthesis.
The applications of 1,3-benzodioxole derivatives extend beyond materials science into areas such as drug discovery and agrochemicals. The unique combination of functional groups in this molecule allows for fine-tuning of its pharmacokinetic properties, making it a promising candidate for drug development. Additionally, its ability to act as a precursor for bioactive compounds has opened new avenues for research in medicinal chemistry.
From an environmental perspective, understanding the degradation pathways of 1,3-benzodioxole derivatives is crucial for assessing their environmental impact. Recent research has focused on identifying biodegradation mechanisms and evaluating their persistence in natural systems. This knowledge is essential for ensuring sustainable practices in the production and use of these compounds.
In conclusion, 1,3-benzodioxole derivatives, particularly CAS No. 149045-78-3 (1,3-benzodioxole, 5-(dichloromethyl)-2,2-difluoro), represent a class of compounds with diverse applications across multiple disciplines. Their unique chemical properties and versatile reactivity continue to drive innovation in materials science
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